2-Cyano-3-(3,4-dihydroxyphenyl)-N-(benzyl)-2-propenamide
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Overview
Description
2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Optical and Luminescence Properties
Research on structurally similar 3-aryl-2-cyano acrylamide derivatives, including various 2-cyano-3-(methoxyphenyl)-2-propenamides, revealed different optical properties due to distinct face-to-face stacking modes. These compounds exhibited varying luminescence behaviors, with some showing emission peaks shifting upon grinding due to phase transformation (Qing‐bao Song et al., 2015).
Thermodynamic Properties in Solutions
A study on the thermodynamic properties of related 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide and 2-cyano-3-[5-(4-methylphenyl)-2-furyl]-2-propenamide in various organic solvents determined their fusion temperatures and the temperature dependence of dissolution. The research provided insights into the intermolecular interactions affecting solubility and enthalpies of mixing (I. Sobechko et al., 2017).
Microbial Biotransformation
Microbial biotransformation of HR325, a structurally similar compound, by various fungal strains, was investigated to compare with animal metabolism and synthesize challenging metabolites. This research revealed different metabolic patterns and proposed mechanisms for molecular transformation (I. Lacroix et al., 1997).
Chemical Synthesis and Reactions
A study explored the chemical reactions involving 2-amino-3-cyano-4, 5-dihydrofuran with benzoyl or acetyl chloride, highlighting the synthesis of various malononitrile derivatives. This research provides valuable data on the chemical behavior and potential applications of these compounds in synthesis (K. Yamagata et al., 1986).
Inhibitory Activity Against Alpha-Glucosidase
Research on compounds from Cuscuta reflexa isolated two new compounds structurally related to 2-cyano-3-(3,4-dihydroxyphenyl)-N-(benzyl)-2-propenamide, which showed strong inhibitory activity against alpha-glucosidase. This suggests potential applications in the treatment of diseases like diabetes (E. Anis et al., 2002).
Synthesis of Heterocyclic and Naphthalene Derivatives
Intramolecular carbopalladation of the cyano group was used to synthesize various 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This demonstrates the compound's utility in creating complex organic structures (Qingping Tian et al., 2003).
Polymer Synthesis
Novel electrophilic trisubstituted ethylene monomers, including methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, were synthesized and copolymerized with styrene. The study of these copolymers reveals the material's potential in creating high-performance polymers (G. Kharas et al., 2015).
Luminescent Properties in Crystal Modifications
A study on the crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide revealed differences in luminescence colors, providing insights into the relationship between molecular structure and luminescent properties (Ya. A. Mikhlina et al., 2013).
Synthesis of Antihelmintic Agents
Research on the synthesis of a series of alpha-cyano-beta-hydroxypropenamides, including derivatives of the target compound, showed good activity against various parasites, highlighting its potential in veterinary medicine and pharmaceutical applications (E. Sjogren et al., 1991).
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8- |
InChI Key |
TUCIOBMMDDOEMM-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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